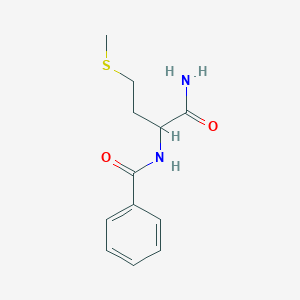

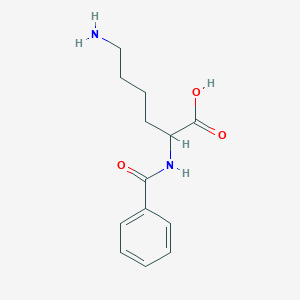

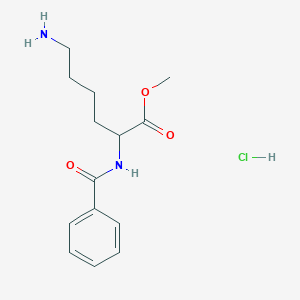

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

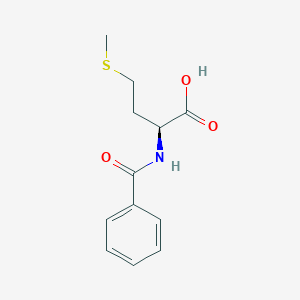

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride, also known as (S)-Methyl 6-aminohexanoate hydrochloride, is a synthetic amino acid derivative. It is a white crystalline powder that is soluble in water and has a molecular weight of 431.9 g/mol. It has a wide range of applications in biochemistry and pharmacology, including the synthesis of peptides and proteins, and the development of new drugs and pharmaceuticals.

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride serves as a pivotal compound in the realm of organic synthesis, offering a versatile scaffold for the construction of various bioactive molecules. Its unique structural features make it an indispensable precursor in the synthesis of compounds exhibiting a wide range of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound's synthetic versatility is highlighted through various methodologies, both in one-step and two-step reactions, underpinning its significance in the pharmaceutical industry for the development of new therapeutic agents (Farooq & Ngaini, 2019).

Biodegradation and Environmental Impact

The study of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride extends to its biodegradability and environmental implications. Research on the degradation mechanisms of similar synthetic compounds by microbial enzymes elucidates the pathways through which these compounds are broken down in nature. This knowledge is crucial for assessing the environmental footprint of synthetic compounds and for engineering more eco-friendly chemical processes. For instance, investigations into the nylon oligomer biodegradation system in Flavobacterium and Pseudomonas strains reveal molecular insights into microbial adaptation to xenobiotic compounds, providing a framework for understanding how (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride might be similarly processed in the environment (Negoro et al., 1994).

Role in Analytical and Diagnostic Methods

The utility of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride extends into analytical chemistry, where it may serve as a standard or reagent in the development of new analytical methodologies. For example, the refinement of techniques for the determination of sugars in marine samples showcases the importance of having reliable standards and reagents for accurate analysis. While not directly related, this example underlines the broader significance of chemical standards in facilitating scientific research and ensuring the precision of analytical methods (Panagiotopoulos & Sempéré, 2005).

Propriétés

IUPAC Name |

methyl (2S)-6-amino-2-benzamidohexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEXQMKZJMLD-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride | |

CAS RN |

14280-01-4 |

Source

|

| Record name | L-Lysine, N2-benzoyl-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.